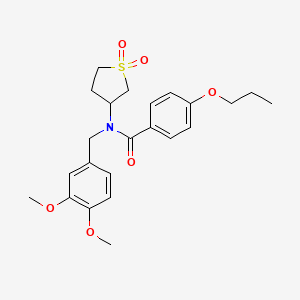

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a benzamide derivative featuring three distinct structural motifs:

- A 3,4-dimethoxybenzyl group, which contributes electron-donating effects and influences lipophilicity.

- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety, known to enhance metabolic stability and solubility due to its polar sulfone group.

- A 4-propoxybenzamide backbone, where the propoxy chain modulates steric bulk and hydrophobic interactions.

Properties

Molecular Formula |

C23H29NO6S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |

InChI |

InChI=1S/C23H29NO6S/c1-4-12-30-20-8-6-18(7-9-20)23(25)24(19-11-13-31(26,27)16-19)15-17-5-10-21(28-2)22(14-17)29-3/h5-10,14,19H,4,11-13,15-16H2,1-3H3 |

InChI Key |

SKDFLAXWLUGNCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including methoxy groups and a dioxidotetrahydrothiophene moiety, suggest various biological activities that warrant detailed examination. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 409.5 g/mol. The presence of methoxy groups enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Methoxy Substituents | Two methoxy groups on the benzyl ring |

| Dioxidotetrahydrothiophene | Enhances potential for biological interactions |

| Propoxy Group | May affect solubility and permeability |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies conducted on various bacterial strains, the compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound using various cancer cell lines. The results indicate that it may inhibit cell proliferation effectively.

Case Study: Anticancer Efficacy

In a study involving three lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested using both two-dimensional (2D) and three-dimensional (3D) culture systems. The following IC50 values were observed:

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.75 µM | 9.31 µM |

| HCC827 | 5.13 µM | 7.02 µM |

| NCI-H358 | 0.85 µM | 1.73 µM |

These findings highlight the compound's potential as an effective anticancer agent, particularly in inhibiting tumor growth in vitro.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

(a) N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide ()

- Key differences: The benzyl group is substituted with a 4-dimethylamino group instead of 3,4-dimethoxy. The alkoxy chain on the benzamide is isopropoxy (bulkier) versus propoxy.

- Isopropoxy’s steric hindrance may reduce membrane permeability relative to the linear propoxy chain .

(b) N-(4-ethylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (BH52029) ()

- Key differences :

- The benzyl group is 4-ethylbenzyl , lacking methoxy substituents.

- The core structure is a chromene-2-carboxamide instead of benzamide.

- The chromene core (a bicyclic system) may confer rigidity, affecting conformational flexibility and binding kinetics .

Variations in the Amide-Linked Backbone

(a) N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (BH52028) ()

- Key differences :

- Replaces the 4-propoxybenzamide with a chromene-2-carboxamide scaffold.

- The absence of a propoxy group could reduce steric interactions in hydrophobic binding pockets .

Role of the Sulfolane Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is a common feature across all compared compounds. This moiety:

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.